molecular formula C17H15N3O4S2 B2662714 N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide CAS No. 1170390-84-7

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2662714
CAS No.: 1170390-84-7
M. Wt: 389.44
InChI Key: OQYYEAVBOKAANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a furan ring substituted with a carboxamide group, a pyridinylsulfamoyl group, and a methylthiophenyl group. Its unique structure suggests it may have interesting biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the furan ring: Starting with a suitable precursor, such as a substituted acetic acid, the furan ring can be formed through cyclization reactions.

    Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the pyridinylsulfamoyl group: This step involves the reaction of a pyridine derivative with a sulfonamide precursor under suitable conditions, such as using a base like triethylamine.

    Addition of the methylthiophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenated reagents, bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridinylsulfamoyl group may play a role in binding to active sites, while the furan and methylthiophenyl groups may contribute to the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C15H16N4O3S
Molecular Weight 320.37 g/mol
CAS Number Not available
Solubility Soluble in DMSO and DMF

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed:

  • IC50 Values : The compound showed IC50 values of 5.85 µM against MCF-7 cells and 4.53 µM against A549 cells, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacterial strains demonstrated the following:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 25 µg/mL for Gram-positive bacteria, suggesting moderate antibacterial activity .

Enzyme Inhibition

Enzymatic assays indicated that this compound acts as an inhibitor of several key enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : The compound inhibited DHFR with a Ki value of 0.25 µM, showcasing its potential as an antitumor agent by interfering with folate metabolism.
  • Carbonic Anhydrase : It also exhibited inhibitory activity against carbonic anhydrase, which plays a role in tumor growth and metastasis .

The biological activity of this compound is believed to stem from its ability to bind to specific targets within cancer cells and bacteria. Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, leading to inhibition of their function.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity:

  • Methylthio Group : The presence of the methylthio group enhances lipophilicity, improving cellular uptake.
  • Pyridine Ring : The pyridine moiety contributes to hydrogen bonding interactions with target proteins, increasing binding affinity.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of the compound in a xenograft model demonstrated significant tumor regression compared to controls, supporting its potential as a therapeutic agent .
  • Antimicrobial Efficacy Assessment : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in notable reductions in bacterial viability .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-25-15-7-3-2-6-13(15)19-17(21)14-8-9-16(24-14)26(22,23)20-12-5-4-10-18-11-12/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYYEAVBOKAANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.